molecular formula C10H9NO2S2 B160321 3-(2-Benzothiazolylthio)propionic Acid CAS No. 4767-00-4

3-(2-Benzothiazolylthio)propionic Acid

Cat. No.: B160321
CAS No.: 4767-00-4
M. Wt: 239.3 g/mol
InChI Key: DXSBAOMLHPFLMW-UHFFFAOYSA-N
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Description

3-(2-Benzothiazolylthio)propionic Acid is a useful research compound. Its molecular formula is C10H9NO2S2 and its molecular weight is 239.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13122. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Properties

3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its derivatives show promising antimicrobial properties. A study by Chakraborty et al. (2014) synthesized benzothiazole-2-ylsulfanyl derivatives from this compound, which exhibited significant antifungal and antibacterial activity (Chakraborty, Sharma, Bala, & Mishra, 2014).

Chemical Synthesis and Enantioselective Reactions

In the field of chemical synthesis, this compound has been utilized in various reactions. For instance, Nunno et al. (1999) reported the baker's yeast-induced asymmetric reduction of 1-(benzothiazol-2-ylsulfanyl)-2-alkanones, leading to the production of high enantiomeric excess 1-(benzothiazol-2-ylsulfanyl)-2-alkanols (Nunno, Franchini, Nacci, Scilimati, & Sinicropi, 1999).

Framework Formation in Silver(I) Complexes

Research by Zou et al. (2004) explored the framework formations of AgI complexes with thioether ligands, including derivatives of 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This study contributed to understanding the structural influences in complex formations (Zou, Li, Xie, Zhang, & Bu, 2004).

Use as a Multifunctional Ligand in Aluminum Complexes

Basiak et al. (2015) investigated the use of a derivative of 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid as a multifunctional ligand in reactions with aluminum trialkyls. This study highlights its potential in forming complexes with unique structural and functional properties (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).

Metal Complex Synthesis

Yousif et al. (2011) synthesized new metal complexes of (Benzothiazol-2-ylsulfanyl)-acetic acid with various metal ions. These complexes were characterized using various spectroscopic methods, contributing to the field of coordination chemistry (Yousif, Muaiad, & Adil, 2011).

Lipase-Catalyzed Kinetic Resolution

Borowiecki et al. (2013) conducted a study on the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2- ylsulfanyl)propan-2-ol, demonstrating its potential in producing enantiomerically enriched compounds with antifungal activity (Borowiecki, Fabisiak, & Ochal, 2013).

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c12-9(13)5-6-14-10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSBAOMLHPFLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279547
Record name 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-00-4
Record name 4767-00-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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